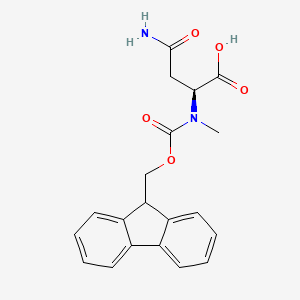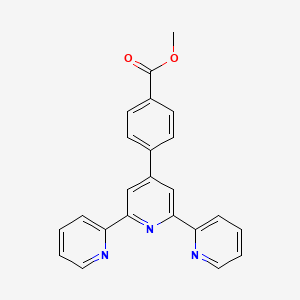
Fmoc-N-Me-D-Gln(Trt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Methyl-D-Glutamine(Trityl)-OH: is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl (Trt) protecting group, and a methylated nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-D-Glutamine(Trityl)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of D-glutamine is protected using the Fmoc group. This is usually achieved by reacting D-glutamine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation of the Amino Group: The protected amino group is then methylated using a methylating agent like methyl iodide.
Protection of the Side Chain: The side chain carboxyl group of D-glutamine is protected using the trityl group. This is done by reacting the compound with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of Fmoc-N-Methyl-D-Glutamine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-glutamine are reacted with Fmoc-chloride, methyl iodide, and trityl chloride under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
Deprotection Reactions: The Fmoc and Trityl protecting groups can be removed under specific conditions. Fmoc is typically removed using a base like piperidine, while Trityl is removed using an acid like trifluoroacetic acid.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid: Used for the removal of the Trityl group.
Methyl Iodide: Used for the methylation of the amino group.
Major Products Formed
Fmoc-D-Glutamine(Trityl)-OH: Formed after the removal of the methyl group.
N-Methyl-D-Glutamine: Formed after the removal of both Fmoc and Trityl groups.
科学的研究の応用
Fmoc-N-Methyl-D-Glutamine(Trityl)-OH: is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
作用機序
The mechanism of action of Fmoc-N-Methyl-D-Glutamine(Trityl)-OH involves its role as a building block in peptide synthesis. The compound is incorporated into the growing peptide chain during solid-phase synthesis. The protecting groups (Fmoc and Trityl) are removed at specific stages to allow for the addition of other amino acids.
類似化合物との比較
Similar Compounds
Fmoc-D-Glutamine(Trityl)-OH: Similar but lacks the methyl group on the nitrogen atom.
Fmoc-N-Methyl-L-Glutamine(Trityl)-OH: Similar but uses the L-isomer of glutamine.
Uniqueness
Methylation: The presence of the methyl group on the nitrogen atom makes Fmoc-N-Methyl-D-Glutamine(Trityl)-OH unique compared to its non-methylated counterparts.
Stereochemistry: The use of the D-isomer of glutamine provides different stereochemical properties compared to the L-isomer.
特性
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUSWDYZJQCPJ-PSXMRANNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(11aR)-10,11,12,13-Tetrahydro-N,N-bis[(1R)-1-phenylethyl]diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B8099406.png)



![tert-Butyl 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8099441.png)






![7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8099493.png)
![2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8099497.png)
![(3aR,4R,6aS)-2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol(relative)](/img/structure/B8099502.png)
